2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
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Overview
Description
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid is an organic compound belonging to the class of thienopyrans. This compound is characterized by a fused ring system containing both sulfur and oxygen atoms, making it a heterocyclic compound. The presence of a bromine atom and a carboxylic acid group further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. One common synthetic route involves the bromination of a thienopyran precursor followed by carboxylation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation or decarboxylation reactions, forming esters or other carboxylic acid derivatives.
Common reagents used in these reactions include lithium amide, phosphorus pentasulfide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The specific pathways involved depend on the biological context and the nature of the derivatives being studied .
Comparison with Similar Compounds
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid can be compared with other thienopyran derivatives, such as:
- 2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Pyran-3-Carboxylic Acid
- 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
- 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities.
Biological Activity
2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid is a member of the thienopyran family of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₇BrO₂S
- Molecular Weight : 231.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
- Structure : The compound features a thieno[2,3-c]pyran ring system with a bromine atom and a carboxylic acid functional group.
Antimicrobial Activity
Research has indicated that thienopyran derivatives exhibit notable antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism.
- Case Study : A study demonstrated that derivatives similar to this compound showed effective inhibition against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thienopyran compounds have also been investigated for their anticancer potential:
- Mechanism : Potential mechanisms include the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro studies showed that related thienopyran derivatives reduced cell viability in cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of thienopyran compounds have been explored:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : A recent study reported that a thienopyran derivative significantly reduced inflammation in a murine model of arthritis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues with a preference for liver and kidney.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Toxicity Profile
While exploring therapeutic potentials, assessing toxicity is essential:
- Acute Toxicity : Studies indicate low acute toxicity in animal models with an LD50 greater than 2000 mg/kg.
- Chronic Toxicity : Long-term studies are needed to evaluate potential cumulative effects.
Research Findings Summary
Properties
IUPAC Name |
2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHGPYMCQARLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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